(2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be achieved through various organic reactions. One common method involves the Knoevenagel condensation reaction between 4-ethylbenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethyl group on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Bromine, iron(III) bromide.
Major Products Formed
Reduction: 3-(4-ethylphenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Oxidation: 3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enoic acid.
Substitution: 3-(4-bromoethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studying electronic properties and reactivity.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In industry, this compound could be used in the development of dyes, pigments, or other materials that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the compound’s specific use and modifications.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- (2E)-3-(4-ethylphenyl)-2-(4-aminophenyl)prop-2-enenitrile
- (2E)-3-(4-ethylphenyl)-2-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
The presence of both ethyl and nitro groups on the phenyl rings of (2E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to other similar compounds
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-13-3-5-14(6-4-13)11-16(12-18)15-7-9-17(10-8-15)19(20)21/h3-11H,2H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFNZGALBQADD-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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